REACTION_CXSMILES
|
[N:1]([CH2:4][CH2:5][O:6][CH2:7][C:8](=O)[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[N+:2]=[N-:3].N(CCO)=[N+]=[N-].[NH2:22]/[C:23](/[CH3:29])=[CH:24]\[C:25]([O:27][CH3:28])=[O:26].[Cl:30][C:31]1[CH:38]=[CH:37][CH:36]=[CH:35][C:32]=1[CH:33]=O>CO>[N:1]([CH2:4][CH2:5][O:6][CH2:7][C:8]1[NH:22][C:23]([CH3:29])=[C:24]([C:25]([O:27][CH3:28])=[O:26])[CH:33]([C:32]2[CH:35]=[CH:36][CH:37]=[CH:38][C:31]=2[Cl:30])[C:9]=1[C:10]([O:12][CH2:13][CH3:14])=[O:11])=[N+:2]=[N-:3]
|
Name
|
|
Quantity
|
46.4 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CCOCC(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CCO
|
Name
|
|
Quantity
|
24.8 g
|
Type
|
reactant
|
Smiles
|
N\C(=C/C(=O)OC)\C
|
Name
|
|
Quantity
|
30.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
described in Preparation 3
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the resulting solid was collected
|
Type
|
WASH
|
Details
|
washed twice with methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CCOCC=1NC(=C(C(C1C(=O)OCC)C1=C(C=CC=C1)Cl)C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g | |
YIELD: CALCULATEDPERCENTYIELD | 29.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |